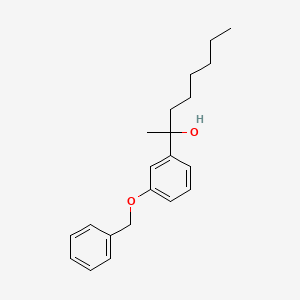

4-乙酰基-2-甲氧基苯甲酸甲酯

描述

Methyl 4-acetyl-2-methoxybenzoate is a compound that is structurally related to various benzoate esters, which are often studied for their diverse applications in pharmaceuticals, cosmetics, and food preservation. While the specific compound is not directly studied in the provided papers, related compounds such as methyl 4-hydroxybenzoate and methyl 4-methoxybenzoates have been analyzed for their structural and thermochemical properties, as well as their potential in synthetic organic chemistry .

Synthesis Analysis

The synthesis of related compounds often involves the use of starting materials that are readily available or can be synthesized through a series of reactions. For instance, the synthesis of novel heterocyclic compounds derived from 4-methoxybenzyl-related structures has been reported, indicating the versatility of methoxybenzoate derivatives in the formation of complex molecules with potential biological activities . Additionally, the synthesis of 4-methoxy-\u03b1-methylbenzyl esters showcases the use of methoxybenzyl groups as protecting groups in organic synthesis .

Molecular Structure Analysis

The molecular structure of methyl 4-hydroxybenzoate, a compound similar to methyl 4-acetyl-2-methoxybenzoate, has been determined using single-crystal X-ray diffraction, revealing a 3D framework stabilized by extensive intermolecular hydrogen bonding . Computational methods such as Density Functional Theory (DFT) are also employed to predict the molecular structure and vibrational frequencies of related methoxybenzoate molecules .

Chemical Reactions Analysis

Methoxybenzoate derivatives participate in various chemical reactions, including the Sharpless asymmetric dihydroxylation, which has been applied to allylic 4-methoxybenzoates to achieve high diastereoselectivity in the synthesis of polyols . Photochemical reactions have also been explored, such as the photo-Fries rearrangement of p-methoxyphenyl o-acetoxybenzoate to yield specific benzophenone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzoate derivatives are characterized using experimental techniques like combustion calorimetry and thermogravimetry, as well as computational methods. These studies provide insights into the enthalpies of formation, electronic density, and noncovalent interactions of the molecules . Spectroscopic methods, including FT-IR, micro-Raman, and UV-Vis, are utilized to investigate the properties of related compounds, and the results are often supported by quantum chemical calculations .

科学研究应用

安全和危害

While specific safety and hazard information for “Methyl 4-acetyl-2-methoxybenzoate” is not available, related compounds like “Methyl 4-methoxybenzoate” are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

属性

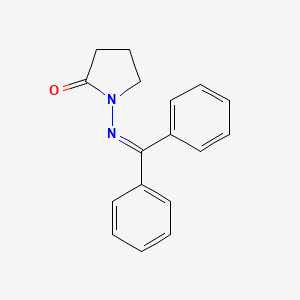

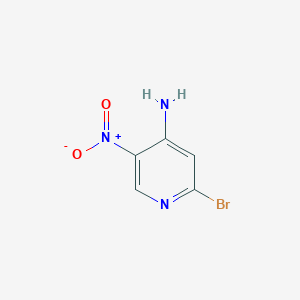

IUPAC Name |

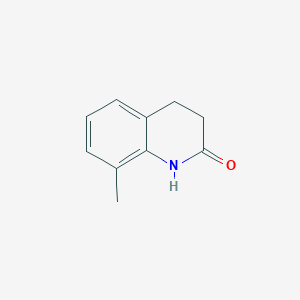

methyl 4-acetyl-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7(12)8-4-5-9(11(13)15-3)10(6-8)14-2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVVANVGEMKEAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

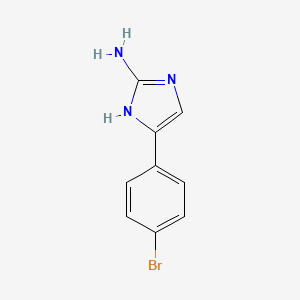

![2-(2-Bromoethyl)-1H-benzo[d]imidazole](/img/structure/B1338715.png)

![3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1338737.png)